Caspase-8 inhibitor

Vue d'ensemble

Description

Caspase-8 inhibitors are compounds that specifically inhibit the activity of caspase-8, an enzyme that plays a crucial role in the initiation of apoptosis (programmed cell death) and the regulation of inflammation. Caspase-8 is an initiator caspase, meaning it is one of the first caspases activated in the apoptotic signaling cascade. Inhibiting caspase-8 can prevent apoptosis and has potential therapeutic applications in diseases where excessive cell death is a problem, such as neurodegenerative diseases, ischemic injuries, and certain inflammatory conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of caspase-8 inhibitors typically involves the creation of small molecules that can bind to the active site of the enzyme. One common approach is the use of peptide-based inhibitors, which mimic the natural substrates of caspase-8. For example, the tetrapeptide IETD (Ile-Glu-Thr-Asp) can be modified with various functional groups to enhance its inhibitory activity and cell permeability .

Industrial Production Methods: Industrial production of caspase-8 inhibitors involves large-scale organic synthesis techniques. These methods often include solid-phase peptide synthesis (SPPS) for peptide-based inhibitors and solution-phase synthesis for small-molecule inhibitors. The production process must ensure high purity and yield, often requiring multiple purification steps such as high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions: Caspase-8 inhibitors primarily undergo substitution reactions, where functional groups on the inhibitor molecule are replaced with other groups to enhance binding affinity and specificity. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide or small molecule .

Common Reagents and Conditions: Common reagents used in the synthesis of caspase-8 inhibitors include protecting groups for amino acids (e.g., Fmoc or Boc), coupling reagents (e.g., HATU or DIC), and deprotecting agents (e.g., piperidine or TFA). The reactions are usually conducted in organic solvents such as DMF or DCM at room temperature or slightly elevated temperatures .

Major Products: The major products of these reactions are the final caspase-8 inhibitor molecules, which are then purified and characterized using techniques such as mass spectrometry and NMR spectroscopy to confirm their structure and purity .

Applications De Recherche Scientifique

Cancer Therapy

Targeting Tumor Cell Apoptosis

Caspase-8 inhibitors have been studied for their role in enhancing the efficacy of cancer treatments. For instance, research indicates that inhibiting caspase-8 can modulate apoptosis pathways in glioblastoma cells, such as U87MG. A study demonstrated that combined treatment with a caspase-8 inhibitor and chemotherapeutic agents significantly increased cell death compared to chemotherapy alone, suggesting a synergistic effect that could improve therapeutic outcomes in resistant tumors .

Case Study: Glioblastoma Multiforme (GBM)

In GBM models, the use of caspase-8 inhibitors has shown promise in sensitizing tumor cells to apoptosis induced by conventional therapies. The inhibition of caspase-8 led to decreased expression of anti-apoptotic proteins, thereby promoting cell death pathways .

Sepsis and Inflammatory Conditions

Regulation of Monocyte Activation

Caspase-8 inhibitors have been proposed as therapeutic agents in managing sepsis by repressing monocyte activation. Studies show that inhibiting caspase-8 can reduce cytokine release and prevent excessive inflammation during septic shock, potentially offering a more targeted approach than broad-spectrum anti-inflammatory drugs .

Case Study: Septic Shock

A notable study found that caspase-8 inhibition resulted in decreased activation of human monocytes and reduced release of pro-inflammatory cytokines in vitro. This suggests that caspase-8 inhibitors could be beneficial in preventing systemic inflammatory response syndrome (SIRS) associated with sepsis .

Neurological Disorders

Potential in Neuroprotection

Research indicates that caspase-8 inhibitors may play a role in protecting neurons from apoptosis due to neurodegenerative diseases. In models of Alzheimer's disease, inhibition of caspase-8 has been linked to reduced neuronal cell death and improved cognitive function .

Case Study: Alcohol-Induced Liver Injury

Interestingly, while primarily focused on liver cells, studies have shown that inhibiting caspase-8 can mitigate alcohol-induced liver damage by shifting the apoptotic response from extrinsic to intrinsic pathways. This finding highlights the potential for using caspase-8 inhibitors not only in liver diseases but also in neurodegenerative contexts where similar apoptotic mechanisms may be at play .

Inflammation and Angiogenesis

Role in Angiogenesis

Caspase-8 inhibitors have been explored for their ability to suppress inflammation-induced angiogenesis, particularly in ocular conditions such as corneal neovascularization (CNV). Studies suggest that pharmacological inhibition of caspase-8 reduces inflammatory cell infiltration and angiogenic factor expression, presenting a novel approach for treating angiogenic disorders .

Pharmacological Insights

Mechanisms of Action

The mechanisms by which caspase-8 inhibitors exert their effects are complex and involve modulation of various signaling pathways. For instance, studies indicate that these inhibitors can affect TLR4 signaling pathways, which are critical for macrophage activation and inflammatory responses .

Mécanisme D'action

Caspase-8 inhibitors exert their effects by binding to the active site of caspase-8, thereby preventing the enzyme from cleaving its substrates. This inhibition blocks the initiation of the apoptotic signaling cascade, leading to the suppression of programmed cell death. The molecular targets of caspase-8 inhibitors include the catalytic cysteine residue in the active site of the enzyme. By binding to this residue, the inhibitors prevent the formation of the active enzyme-substrate complex .

Comparaison Avec Des Composés Similaires

Caspase-3 inhibitors: These inhibitors prevent the cleavage of cellular substrates during the execution phase of apoptosis.

Caspase-7 inhibitors: Similar to caspase-3 inhibitors, they block the execution phase of apoptosis.

Caspase-9 inhibitors: These inhibitors prevent the activation of downstream executioner caspases by blocking the intrinsic apoptotic pathway.

Activité Biologique

Caspase-8 is a crucial enzyme involved in the extrinsic pathway of apoptosis, playing a significant role in cell death regulation. Its inhibition has garnered attention for potential therapeutic applications, particularly in cancer and inflammatory diseases. This article explores the biological activity of caspase-8 inhibitors, highlighting their mechanisms, effects on cellular processes, and implications for treatment.

Caspase-8 inhibitors function by blocking the activity of this enzyme, which is essential for initiating apoptosis through death receptors. The inhibition can lead to several outcomes:

- Prevention of Apoptosis : By inhibiting caspase-8, these compounds can prevent programmed cell death, which is beneficial in conditions where cell survival is desired, such as in certain cancers.

- Regulation of Necroptosis : Caspase-8 also inhibits necroptosis, a form of programmed necrosis. Inhibition can lead to increased necroptosis under specific conditions, which may have therapeutic implications in inflammatory diseases .

1. Impact on Monocyte Activation

Caspase-8 inhibitors have been shown to modulate monocyte activation significantly. A study demonstrated that a 70% inhibition of caspase-8 activity resulted in decreased activation of human monocytes and reduced cytokine release during septic shock conditions. This suggests that targeting caspase-8 could provide a selective approach to managing systemic inflammatory response syndrome (SIRS) without broadly affecting other apoptotic pathways .

2. Cancer Cell Dynamics

Caspase-8 plays a dual role in cancer biology. While it is known for its pro-apoptotic functions, it also promotes cell motility and tumor progression through non-apoptotic pathways. Inhibition of caspase-8 has been linked to reduced motility in cancer cells, indicating that it may contribute to metastatic behavior . Furthermore, studies have shown that caspase-8 inhibitors can enhance the sensitivity of resistant cancer cells to TRAIL (TNF-related apoptosis-inducing ligand), suggesting a potential strategy for overcoming resistance in cancer therapies .

Case Studies and Research Findings

Therapeutic Applications

Caspase-8 inhibitors are being explored for various therapeutic applications:

- Cancer Therapy : By inhibiting caspase-8, these compounds may sensitize tumors to other forms of treatment (e.g., TRAIL), enhancing efficacy against resistant cancers.

- Inflammatory Diseases : Targeting caspase-8 may provide a means to control excessive inflammation without broadly inhibiting apoptosis, potentially leading to fewer side effects compared to traditional therapies.

Propriétés

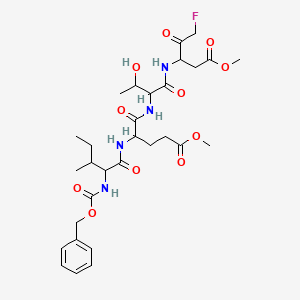

IUPAC Name |

methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLCQASLWHYEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43FN4O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657588 | |

| Record name | Methyl 5-(butan-2-yl)-14-(fluoroacetyl)-11-(1-hydroxyethyl)-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210344-98-2 | |

| Record name | Methyl 5-(butan-2-yl)-14-(fluoroacetyl)-11-(1-hydroxyethyl)-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.